molecular formula C6H12O6 B12390881 D-Galactose-d1-3

D-Galactose-d1-3

Cat. No.: B12390881
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-OXNPZZGPSA-N
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Description

D-Galactose-d1-3, also known as D-(+)-Galactose-d1-3, is a deuterium-labeled form of D-Galactose. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. It is an important monosaccharide that plays a crucial role in various biological processes, including energy production and cellular communication .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Galactose-d1-3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the D-Galactose molecule. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation and exchange reactions .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to produce a stable and reliable product for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

D-Galactose-d1-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions include D-Galacturonic acid, galactitol, and various substituted derivatives of D-Galactose .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6D

InChI Key

GZCGUPFRVQAUEE-OXNPZZGPSA-N

Isomeric SMILES

[2H][C@]([C@@H](CO)O)([C@@H]([C@H](C=O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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